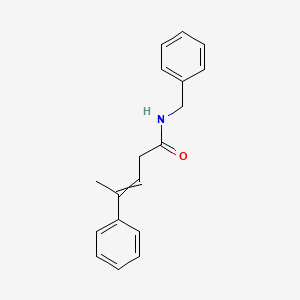
N-benzyl-4-phenylpent-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-phenylpent-3-enamide is an organic compound with the molecular formula C18H19NO It is characterized by a benzyl group attached to a phenylpent-3-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-phenylpent-3-enamide typically involves the reaction of benzylamine with 4-phenylpent-3-enoyl chloride. The reaction is carried out in an inert atmosphere, often using anhydrous solvents such as ethyl acetate. Triethylamine is commonly used as a base to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). The product is then purified by flash column chromatography using a hexane/ethyl acetate eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-phenylpent-3-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the pent-3-enamide structure to a single bond, forming saturated amides.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated amides.
Scientific Research Applications
N-benzyl-4-phenylpent-3-enamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: This compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-benzyl-4-phenylpent-3-enamide involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and the phenylpent-3-enamide structure allow it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-methylene-N-phenylpent-4-enamide
- N-methyl-2-methylene-N-phenylpent-4-enamide
- N-phenylmethacrylamide
Uniqueness
N-benzyl-4-phenylpent-3-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and phenyl groups enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
674285-93-9 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-benzyl-4-phenylpent-3-enamide |
InChI |
InChI=1S/C18H19NO/c1-15(17-10-6-3-7-11-17)12-13-18(20)19-14-16-8-4-2-5-9-16/h2-12H,13-14H2,1H3,(H,19,20) |
InChI Key |
IAHAAQFEZLBQET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=O)NCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















